

# Application Note: Structural Characterization of Prosapogenin D by <sup>1</sup>H and <sup>13</sup>C NMR

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## Compound of Interest

Compound Name: *Prosapogenin D*

Cat. No.: B562666

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## Executive Summary

**Prosapogenin D** (also known as Prosaikogenin D) is a triterpenoid saponin belonging to the oleanane series, typically isolated from *Bupleurum bicaule* or *Bupleurum chinense*.<sup>[1][2][3]</sup> It is structurally characterized as 3-O-β-D-fucopyranosyl-16α,23,28-trihydroxy-oleana-11,13(18)-diene.

Accurate characterization is critical because "**Prosapogenin D**" is a nomenclature often overloaded in the literature; it can occasionally refer to degradation products of Ginsenosides (e.g., Panax saponins). This protocol specifically addresses the *Bupleurum*-derived entity (CAS 103629-72-7), distinguishing it via its unique heteroannular diene system and fucosyl moiety.

## Chemical Identity & Structural Logic<sup>[4]</sup>

- Common Name: **Prosapogenin D** (Prosaikogenin D)
- CAS Number: 103629-72-7<sup>[4][5]</sup>
- Molecular Formula: C<sub>36</sub>H<sub>58</sub>O<sub>8</sub><sup>[5]</sup>

- Molecular Weight: 618.85 g/mol
- Scaffold: Oleanane-type triterpene (Saikogenin F/G type aglycone).
- Glycosylation: Monodesmosidic (Sugar at C-3).
- Key Structural Feature: Heteroannular diene system (double bonds at C-11 and C-13(18)), which provides distinct UV absorption (approx. 240-250 nm) and diagnostic NMR olefinic signals.

## Disambiguation Note



*CRITICAL: Do not confuse this compound with "Ginsenoside **Prosapogenin D**" (often a synonym for Ginsenoside Rh2 or a specific hydrolysis intermediate of Ginsenoside Re). The protocol below relies on the 11,13(18)-diene signals to validate the Bupleurum identity.*

## Experimental Protocol

### Sample Preparation

The choice of solvent is paramount for saponins to prevent signal aggregation and ensure hydroxyl proton resolution.

- Solvent: Pyridine-d<sub>5</sub> (99.8% D) is the gold standard. It minimizes signal overlap in the carbohydrate region (3.0–4.5 ppm) and often resolves exchangeable -OH protons.
  - Alternative: Methanol-d<sub>4</sub> (CD<sub>3</sub>OD) can be used but often results in crowded sugar regions and loss of -OH coupling information.
- Concentration: Dissolve 5–10 mg of purified **Prosapogenin D** in 0.6 mL of solvent.
- Tube: High-precision 5 mm NMR tube (e.g., Wilmad 535-PP).

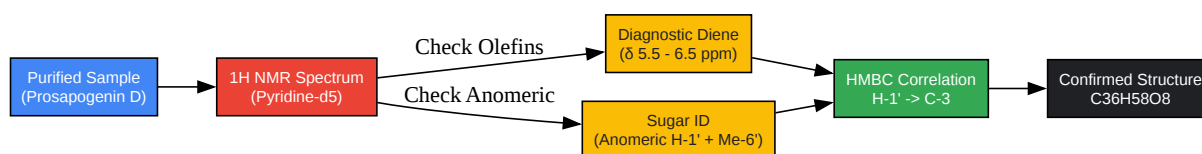
### Acquisition Parameters (600 MHz recommended)

- Temperature: 298 K (25°C).
- <sup>1</sup>H NMR: 64 scans, relaxation delay (D1) ≥ 2.0 s to ensure quantitative integration of methyls.
- <sup>13</sup>C NMR: 1024–4096 scans, power-gated decoupling (WALTZ-16).
- 2D Experiments:
  - HSQC: Multiplicity-edited (to distinguish CH/CH<sub>3</sub> from CH<sub>2</sub>).
  - HMBC: Optimized for long-range coupling ( Hz). Critical for linking the sugar anomeric proton to the aglycone C-3.
  - COSY/TOCSY: To trace the spin system of the fucopyranosyl ring.

## Results: NMR Data Analysis Structural Elucidation Workflow

The characterization follows a deductive logic:

- Aglycone Identification: Confirm the oleanane skeleton and the 11,13(18)-diene system via olefinic protons.
- Sugar Identification: Identify the β-D-fucopyranosyl unit (anomeric doublet + methyl doublet).
- Linkage: Confirm attachment at C-3 via HMBC.



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Caption: Logical workflow for the NMR-based structural validation of **Prosapogenin D**.

## Diagnostic <sup>1</sup>H and <sup>13</sup>C Chemical Shifts

The following data represents the characteristic shifts for Prosaikogenin D in Pyridine-d<sub>5</sub>.

**Table 1: Key Diagnostic <sup>1</sup>H NMR Signals (600 MHz, Pyridine-d<sub>5</sub>)**

Position	Proton Type	Chemical Shift (δ ppm)	Multiplicity (J in Hz)	Structural Insight
11	Olefinic	5.55 – 5.65	dd (10.0, 3.0)	Part of heteroannular diene
12	Olefinic	6.30 – 6.45	dd (10.0, 2.5)	Conjugated diene partner
3	Methine (α-ax)	3.25 – 3.35	dd	Glycosylation site (shifted downfield)
16	Methine (β)	4.00 – 4.20	m	Characteristic 16α-OH
23/28	Methylene	3.50 – 4.00	AB systems	Hydroxymethyl groups
1'	Anomeric (Fuc)	4.80 – 4.95	d (J = 7.8)	β-configuration of Fucose
6'	Methyl (Fuc)	1.55 – 1.65	d (J = 6.5)	Diagnostic for Fucose/Rhamnose
Me	Tertiary Methyls	0.80 – 1.30	s (x6)	Aglycone methyls

**Table 2: Key Diagnostic <sup>13</sup>C NMR Signals (150 MHz, Pyridine-d<sub>5</sub>)**

Position	Carbon Type	Chemical Shift ( $\delta$ ppm)	Structural Insight
C-11	CH=	126.0 – 127.0	Diene C-11
C-12	CH=	128.0 – 129.5	Diene C-12
C-13	Cq=	135.0 – 137.0	Diene quaternary C
C-18	Cq=	132.0 – 134.0	Diene quaternary C
C-3	CH-O	82.0 – 85.0	Glycosylation site
C-1'	Anomeric	105.0 – 106.5	$\beta$ -D-Fucopyranosyl
C-6'	Methyl	16.5 – 17.5	Fucose methyl

“

Note: The 11,13(18)-diene system is distinct from the 12-ene system (found in Oleanolic acid) or the ether-bridged system (found in Saikosaponin A/D). The presence of four olefinic carbons (two CH, two Cq) in the 125–138 ppm range is the definitive fingerprint for **Prosapogenin D**.

## Discussion & Troubleshooting

### Distinguishing from Congeners

- Vs. Saikosaponin A/D: Saikosaponins A and D possess an ether bridge between C-13 and C-28. This forces signals at C-11 and C-12 to be saturated or part of a different system. **Prosapogenin D** lacks this bridge, showing a clear diene UV chromophore and distinct olefinic protons.
- Vs. Ginsenoside Rh2: Ginsenoside Rh2 (a dammarane saponin) will show a side chain olefin (C-24/25) at ~5.1 ppm and no diene signals in the 5.5–6.5 ppm region.

### Common Pitfalls

- Solvent Effects: Using CDCl<sub>3</sub> is not recommended as the compound is sparingly soluble and signals will broaden.
- Acid Sensitivity: The diene system and the glycosidic bond are sensitive to acid. Avoid using "aged" chloroform or acidic NMR solvents; Pyridine-d<sub>5</sub> acts as an acid scavenger, preserving sample integrity.

## References

- Isolation and Characterization
  - Liang, H., et al. (2014).[3] "A new saikogenin from the roots of Bupleurum bicaule." [6] Chinese Journal of Natural Medicines, 12(5), 375-379.
  - Note: This paper explicitly identifies **Prosapogenin D** (Compound 9) and provides the structural basis for the Saikogenin/Prosaikogenin series.[7]
- NMR Methodology for Saponins
  - Agrawal, P.K. (1992). "NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides." Phytochemistry, 31(10), 3307-3330.
  - Ma, X. et al. (2021). "Quantitative <sup>1</sup>H NMR for the Direct Quantification of Saikosaponins in Bupleurum chinense DC." Analytical Sciences, 37, 1413–1418.[8][9]
- Database Validation
  - PubChem CID 101596922: **Prosapogenin D** (Prosaikogenin D).
  - CAS Registry: 103629-72-7.[4][5][6]

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